6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one
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Overview
Description
6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one is a heterocyclic compound that combines the structural features of pyridazinone and oxadiazole rings. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting 4-methoxybenzonitrile with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then cyclized with a suitable carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to yield the 1,2,4-oxadiazole ring.
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Formation of the Pyridazinone Ring: : The pyridazinone ring is formed by reacting the oxadiazole intermediate with a suitable dicarbonyl compound, such as diethyl oxalate, in the presence of hydrazine hydrate. This reaction typically requires heating under reflux conditions to facilitate cyclization and formation of the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The hydrogen atoms on the pyridazinone ring can be substituted with various electrophiles, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Halogenated or alkylated pyridazinone derivatives.
Scientific Research Applications
6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Used in studying enzyme inhibition, receptor binding, and other biological interactions.
Material Science:
Mechanism of Action
The mechanism of action of 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides, influencing the binding affinity and specificity towards biological targets. The methoxyphenyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one: Contains a chlorine atom on the phenyl ring.
6-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one: Features a nitro group on the phenyl ring.
Uniqueness
6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-19-9-4-2-8(3-5-9)12-14-13(20-17-12)10-6-7-11(18)16-15-10/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSOITYWNKZDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239843-38-9 |
Source
|
Record name | 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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